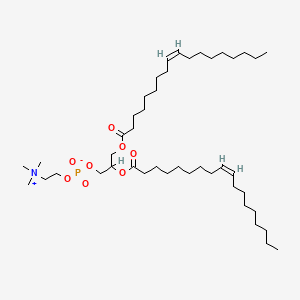
Dioleoyl phosphatidylcholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dioleoyl phosphatidylcholine is a phospholipid molecule composed of two oleic acid chains esterified to the first and second carbon atoms of glycerol, with a phosphocholine group attached to the third carbon. It is a major component of cell membranes and plays a crucial role in maintaining the structural integrity and functionality of biological membranes .
准备方法
Synthetic Routes and Reaction Conditions
Dioleoyl phosphatidylcholine can be synthesized through the condensation of glycerophosphatidylcholine and oleic acid. The reaction typically involves the use of a catalyst, such as dicyclohexylcarbodiimide, to facilitate the esterification process . The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity of the product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale chemical synthesis techniques. These methods often involve the use of automated reactors and purification systems to achieve consistent quality and high production rates. The process may include steps such as solvent extraction, chromatography, and crystallization to isolate and purify the final product .
化学反应分析
Types of Reactions
Dioleoyl phosphatidylcholine undergoes various chemical reactions, including hydrolysis, oxidation, and esterification.
Hydrolysis: In high-temperature water, this compound hydrolyzes to produce oleic acid and phosphorus-containing products.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bonds of the oleic acid chains, leading to the formation of peroxides and other oxidative products.
Esterification: this compound can participate in esterification reactions to form various derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Hydrolysis: Typically involves water at elevated temperatures (175-350°C) and may be catalyzed by acids.
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often under controlled conditions to prevent excessive degradation.
Esterification: Reagents such as dicyclohexylcarbodiimide and anhydrous solvents are commonly used to facilitate esterification reactions.
Major Products Formed
Hydrolysis: Produces oleic acid and phosphorus-containing intermediates, ultimately leading to phosphoric acid.
Oxidation: Results in the formation of peroxides and other oxidative degradation products.
Esterification: Forms various ester derivatives depending on the specific reagents and conditions used.
科学研究应用
Dioleoyl phosphatidylcholine has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
作用机制
Dioleoyl phosphatidylcholine exerts its effects primarily through its role in cell membranes. It interacts with proteins and other lipids to maintain membrane fluidity and integrity. The compound’s molecular targets include membrane-bound enzymes and receptors, which it influences through changes in membrane structure and dynamics . The pathways involved in its action include the modulation of membrane permeability and the facilitation of signal transduction processes .
相似化合物的比较
Dioleoyl phosphatidylcholine is unique among phospholipids due to its specific fatty acid composition and structural properties. Similar compounds include:
Phosphatidylethanolamine: Contains ethanolamine as the head group instead of choline.
Phosphatidylglycerol: Features glycerol as the head group.
Phosphatidylserine: Has serine as the head group.
Phosphatidylinositol: Contains inositol as the head group.
Compared to these compounds, this compound is zwitterionic at physiological pH and has distinct biophysical properties that make it particularly suitable for studies involving membrane dynamics and liposomal formulations .
属性
CAS 编号 |
52088-89-8 |
|---|---|
分子式 |
C44H84NO8P |
分子量 |
786.1 g/mol |
IUPAC 名称 |
2,3-bis[[(E)-octadec-9-enoyl]oxy]propyl 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C44H84NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h20-23,42H,6-19,24-41H2,1-5H3/b22-20+,23-21+ |
InChI 键 |
SNKAWJBJQDLSFF-DQPVQCHKSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
手性 SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C/CCCCCCCC |
规范 SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


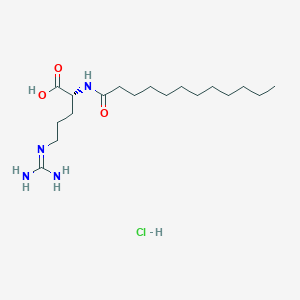
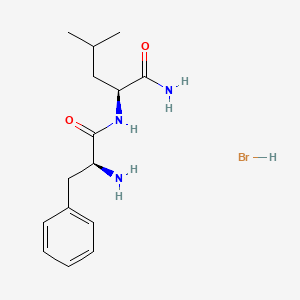
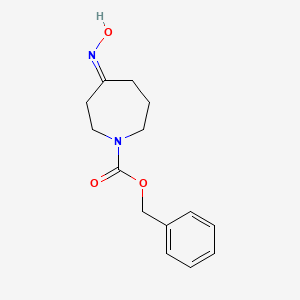
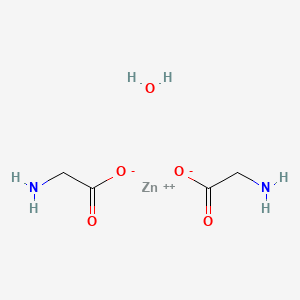
![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)
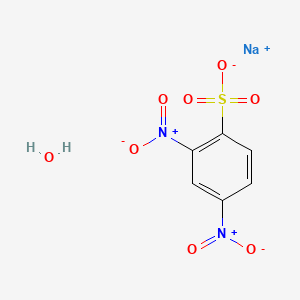
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)
![[(1R,7R)-8-(aminomethyl)-3-tricyclo[5.2.1.02,6]decanyl]methanamine](/img/structure/B8004070.png)
![2'-(tert-butyl)-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one](/img/structure/B8004074.png)
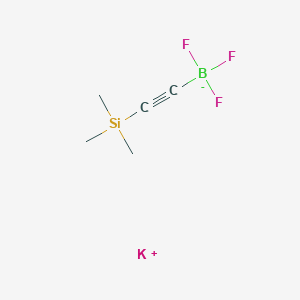
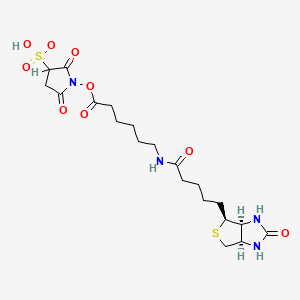
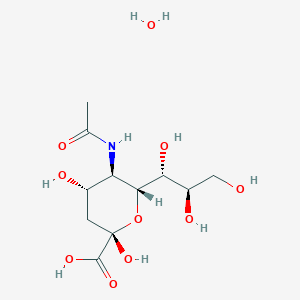
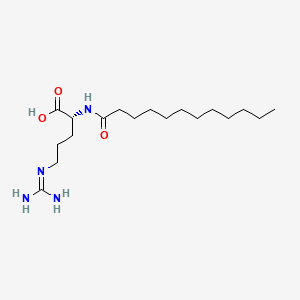
![Tricyclo[6.2.1.02,7]undeca-4-ene](/img/structure/B8004114.png)
